

# In-Depth Technical Guide & Safety Data Sheet: 2-Bromo-5-(piperidino)thiophene

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## Compound of Interest

Compound Name: 2-Bromo-5-(piperidino)thiophene

Cat. No.: B13596773

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## Executive Summary & Chemical Identity

As a bifunctional heterocyclic building block, **2-Bromo-5-(piperidino)thiophene** (CAS: 1622834-60-9 / Analogous) is highly valued in modern drug discovery and materials science. Structurally, it combines an electron-rich thiophene core, a reactive bromine atom at the 2-position, and a strongly basic piperidine moiety at the 5-position. This unique architecture makes it an exceptional electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings[1] and Buchwald-Hartwig aminations[2].

However, the very features that make it synthetically useful—its alkylating potential and basicity—also render it highly hazardous. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively in a high-throughput laboratory setting.

## Mechanistic Toxicology & Hazard Identification

Understanding the causality behind a chemical's toxicity is critical for designing effective safety protocols. The hazards of **2-Bromo-5-(piperidino)thiophene** are synergistic, driven by its two primary functional groups:

- The Bromothiophene Core: Halogenated thiophenes are highly susceptible to nucleophilic attack and oxidative addition. In vivo, this translates to severe alkylating and arylating potential. Exposure can lead to the covalent modification of cellular nucleophiles (e.g., proteins and DNA), resulting in acute systemic toxicity[3].
- The Piperidine Moiety: Piperidine derivatives possess a nitrogen lone pair that imparts strong Lewis basicity and lipophilicity. This allows the molecule to rapidly penetrate the dermal barrier, causing severe chemical burns, deep tissue necrosis, and potential neurotoxicity via dermal absorption[4].

## Quantitative Hazard Classification

GHS Hazard Class	Category	Hazard Statement	Mechanistic Rationale
Acute Toxicity (Oral)	Category 3	H301: Toxic if swallowed	Thiophene core acts as a metabolic alkylating agent, causing rapid systemic poisoning[3].
Acute Toxicity (Dermal)	Category 3	H311: Toxic in contact with skin	Piperidine lipophilicity enhances rapid dermal and lipid-bilayer penetration[4].
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns	Piperidine nitrogen lone pair imparts strong, corrosive Lewis basicity[4].
Eye Damage	Category 1	H318: Causes serious eye damage	Corrosive amine nature rapidly degrades and saponifies corneal tissue[4].

## Physicochemical Properties

Accurate physicochemical data is the foundation of both stoichiometric reaction planning and environmental safety controls.

Property	Value	Causality / Experimental Implication
Molecular Weight	246.17 g/mol	Essential for precise stoichiometric calculations in micro-scale cross-couplings.
Molecular Formula	C9H12BrNS	High heteroatom content dictates the use of polar aprotic or mixed solvent systems.
Physical State	Viscous Liquid / Low-Melting Solid	Requires handling with warmed, gas-tight syringes or spatulas depending on ambient lab temperature.
Solubility	Soluble in DCM, THF, Dioxane	Ideal for homogeneous palladium-catalyzed reactions; incompatible with purely aqueous systems.
Flash Point	> 60°C (Estimated)	Combustible; vapors are heavier than air and may travel to ignition sources[3].

## Self-Validating Handling & PPE Protocols

Standard operating procedures (SOPs) must be self-validating to ensure absolute compliance and safety. Do not rely on baseline assumptions when handling brominated amine derivatives.

- **Respiratory Protection:** Use a dual-cartridge respirator equipped with Organic Vapor/Acid Gas (OV/AG) filters. Validation Check: Perform a negative-pressure seal check before entering the fume hood. If you can detect an "amine-like" or "stench" odor[3], the cartridge is saturated and must be replaced immediately.

- **Dermal Protection:** Standard nitrile gloves offer insufficient breakthrough times for piperidine derivatives[4]. Utilize heavy-duty butyl rubber gloves. **Validation Check:** Prior to donning, perform a manual air-inflation test to ensure zero micro-punctures are present in the glove matrix.
- **Environmental Control:** Handle exclusively within a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. **Validation Check:** Verify the hood's magnehelic gauge reads a continuous inward face velocity of at least 100 feet per minute (fpm) before opening the primary containment vial.

## Emergency Response & First Aid

In the event of an exposure, immediate, mechanistic-driven intervention is required to mitigate severe tissue damage.

- **Dermal Exposure:** The lipophilic nature of the compound means water alone may not rapidly clear the chemical. Immediately flush the area with copious amounts of water for a minimum of 15 minutes, followed by washing with a mild, slightly acidic soap to neutralize the piperidine base[4].
- **Ocular Exposure:** The basicity of the compound will cause rapid saponification of the eye's lipid layers. Irrigate immediately with a continuous flow of water or sterile saline for 15–20 minutes, holding the eyelids open. Do not apply neutralizing agents to the eye. Seek immediate ophthalmological intervention[4].
- **Inhalation:** Remove the subject to fresh air. If the airway is compromised by corrosive vapor burns, administer oxygen. Do not perform mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a bag-valve mask[4].

## Synthetic Workflows: Suzuki-Miyaura Cross-Coupling

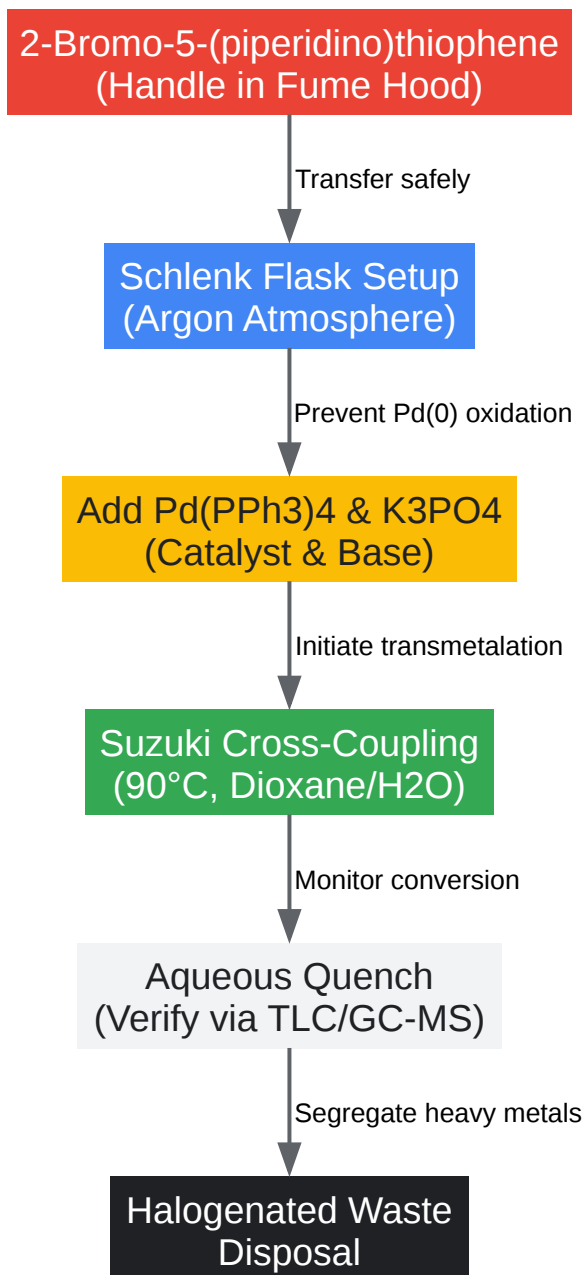
**2-Bromo-5-(piperidino)thiophene** is an exceptional substrate for Suzuki-Miyaura cross-coupling due to the highly polarized C-Br bond at the 2-position[1]. The following protocol is designed as a self-validating system to ensure maximum yield while mitigating safety risks.

## Step-by-Step Methodology

- Preparation & Purging: To a flame-dried Schlenk flask, add **2-Bromo-5-(piperidino)thiophene** (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous (2.0 eq).
  - Causality:

is selected over stronger bases (like NaOH) to facilitate transmetalation without causing the hydrolytic degradation of the sensitive thiophene ring[1].
- Atmospheric Control: Evacuate the flask and backfill with Argon three times.
  - Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) catalyst to an inactive Pd(II) species.
- Catalyst Addition: Under a positive flow of Argon, add (5 mol%).
  - Validation Check: The catalyst powder must be bright yellow. If it has degraded to a brown or black color, it has oxidized and the reaction will fail.
- Solvent Introduction: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v).
  - Causality: Dioxane solubilizes the organic substrates, while the water is essential to dissolve the and accelerate the transmetalation step of the catalytic cycle[1].
- Reaction Execution: Heat the mixture to 90°C with vigorous stirring.
  - Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS. The disappearance of the starting material peak confirms that oxidative addition and coupling are successfully proceeding.
- Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Segregate the aqueous layer specifically for heavy-metal (Palladium) waste disposal.

## Process & Safety Workflow



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Fig 1: Safe synthetic workflow for the Suzuki cross-coupling of **2-bromo-5-(piperidino)thiophene**.

## References

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- Jubilant Life Sciences. "Piperidine Safety Data Sheet." [4](#)
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